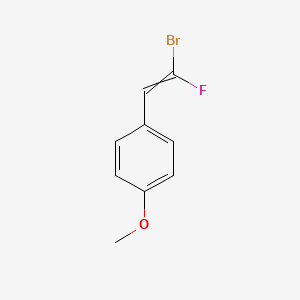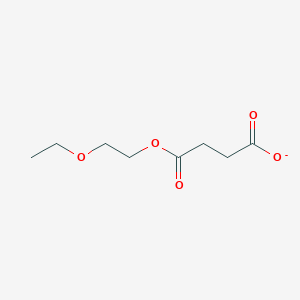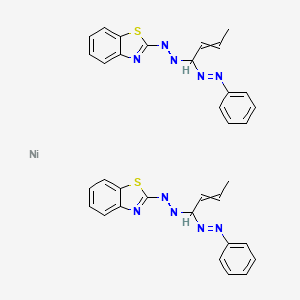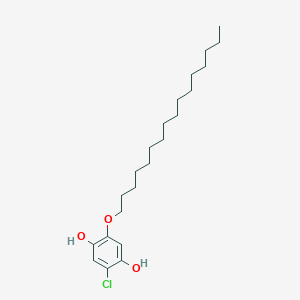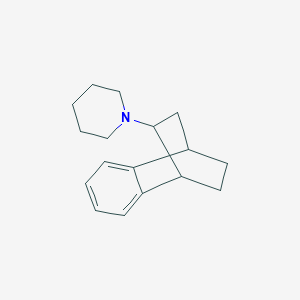
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine is a complex organic compound that belongs to the class of piperidines This compound is characterized by a unique structure that includes a tetrahydroethanonaphthalene moiety fused to a piperidine ring
准备方法
The synthesis of 1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroethanonaphthalene Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrahydroethanonaphthalene structure.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrahydroethanonaphthalene intermediate.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient synthesis.
化学反应分析
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or the tetrahydroethanonaphthalene moiety are replaced by other substituents.
Common reagents and conditions used in these reactions vary depending on the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents.
科学研究应用
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound’s chemical properties make it useful in various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-2-yl)piperidine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-1,4-ethanonaphthalene: This compound shares the tetrahydroethanonaphthalene moiety but lacks the piperidine ring.
1,4-Epoxynaphthalene, 1,2,3,4-tetrahydro-: This compound has a similar core structure but includes an epoxide group.
1-Keto-1,2,3,4-tetrahydrophenanthrene: A synthetic steroid-like compound with a different functional group arrangement.
The uniqueness of this compound lies in its combined structure of tetrahydroethanonaphthalene and piperidine, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
138648-45-0 |
|---|---|
分子式 |
C17H23N |
分子量 |
241.37 g/mol |
IUPAC 名称 |
1-(9-tricyclo[6.2.2.02,7]dodeca-2,4,6-trienyl)piperidine |
InChI |
InChI=1S/C17H23N/c1-4-10-18(11-5-1)17-12-13-8-9-16(17)15-7-3-2-6-14(13)15/h2-3,6-7,13,16-17H,1,4-5,8-12H2 |
InChI 键 |
HCUOWAPTUCCTLH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2CC3CCC2C4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


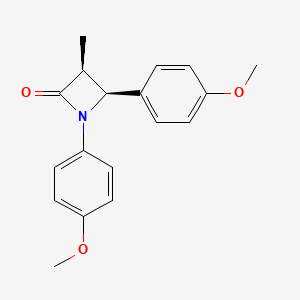
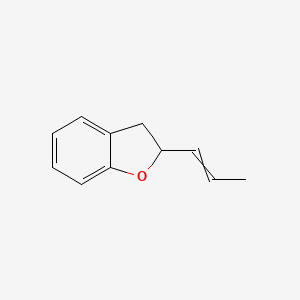
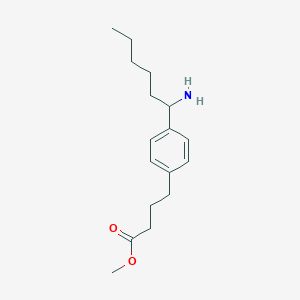
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)

